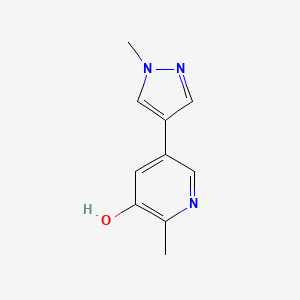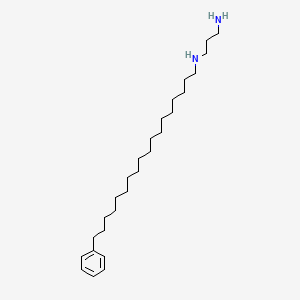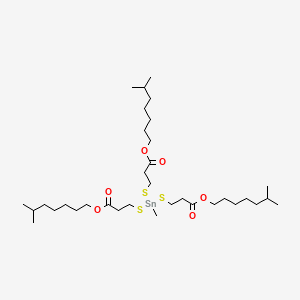
Methyltintris(isooctyl 3-mercaptoproprionate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyltintris(isooctyl 3-mercaptoproprionate) is a chemical compound with the molecular formula C34H66O6S3Sn and a molar mass of 785.78924 g/mol . It is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyltintris(isooctyl 3-mercaptoproprionate) can be synthesized through a series of chemical reactions involving isooctyl 3-mercaptopropionate and methylstannylidyne. The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Methyltintris(isooctyl 3-mercaptoproprionate) involves large-scale chemical processes that are optimized for efficiency and yield. These processes often include the use of advanced equipment and techniques to control reaction parameters such as temperature, pressure, and concentration of reactants .
Analyse Chemischer Reaktionen
Types of Reactions
Methyltintris(isooctyl 3-mercaptoproprionate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms .
Wissenschaftliche Forschungsanwendungen
Methyltintris(isooctyl 3-mercaptoproprionate) has a wide range of applications in scientific research:
Chemistry: It is used as a polymerization modifier, crosslinking agent, and chain transfer agent in various chemical processes
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and molecular interactions
Medicine: Research in medicine explores its potential therapeutic applications and its role in drug development
Industry: In industrial applications, it is used in the production of specialized materials and as an additive in various formulations
Wirkmechanismus
The mechanism of action of Methyltintris(isooctyl 3-mercaptoproprionate) involves its interaction with molecular targets and pathways within cells. The compound can modulate specific biochemical pathways, leading to various effects on cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Methyltintris(isooctyl 3-mercaptoproprionate) include:
Isooctyl 3-mercaptopropionate: A related compound with similar chemical properties.
Pentaerythritol tetrakis (3-mercaptopropionate): Another compound used in similar applications.
Trimethylolpropane tris (3-mercaptopropionate): Known for its use in polymerization processes.
Uniqueness
Methyltintris(isooctyl 3-mercaptoproprionate) stands out due to its unique combination of properties, including its ability to act as a polymerization modifier and its specific interactions with molecular targets. These characteristics make it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
53040-42-9 |
|---|---|
Molekularformel |
C34H66O6S3Sn |
Molekulargewicht |
785.8 g/mol |
IUPAC-Name |
6-methylheptyl 3-[methyl-bis[[3-(6-methylheptoxy)-3-oxopropyl]sulfanyl]stannyl]sulfanylpropanoate |
InChI |
InChI=1S/3C11H22O2S.CH3.Sn/c3*1-10(2)6-4-3-5-8-13-11(12)7-9-14;;/h3*10,14H,3-9H2,1-2H3;1H3;/q;;;;+3/p-3 |
InChI-Schlüssel |
UNSZSDJPWFJQBK-UHFFFAOYSA-K |
Kanonische SMILES |
CC(C)CCCCCOC(=O)CCS[Sn](C)(SCCC(=O)OCCCCCC(C)C)SCCC(=O)OCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


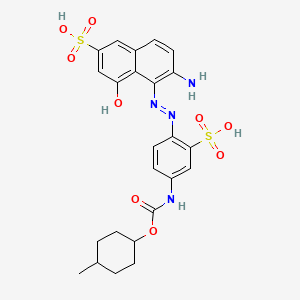
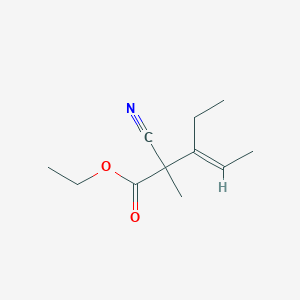
![1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL](/img/structure/B13758769.png)

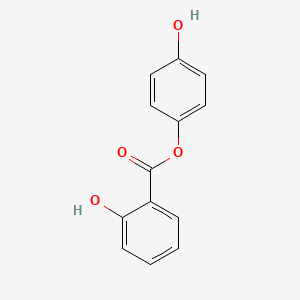
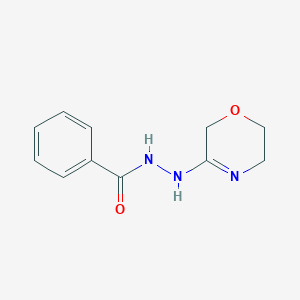
![hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium](/img/structure/B13758791.png)
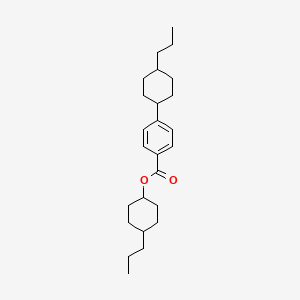

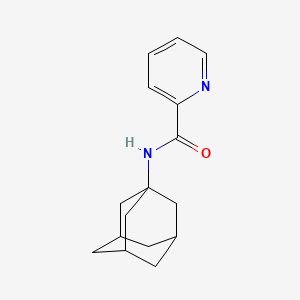
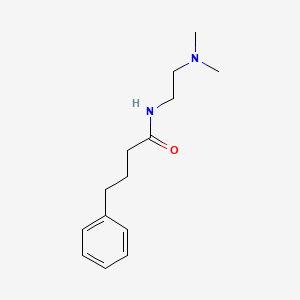
![2-amino-8-cyclopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13758821.png)
